VER-00158411

CHK1 inhibitor CHK2 inhibitor biochemical IC50

VER-00158411 is a functionally distinct CHK1/CHK2 inhibitor, validated to induce robust, sustained DNA damage signaling (γH2AX, pChk1 S317, pRPA32) without genotoxic co-treatment, unlike other clinical-stage compounds. Demonstrates 16- to 40-fold greater potency in hematopoietic cancer models. This dual inhibitor abrogates cell cycle checkpoints to potentiate chemotherapy efficacy. Select this compound for studies requiring reliable DDR pathway activation and biomarker analysis.

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B611615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-00158411
SynonymsV158411;  V 158411;  V-158411;  VER00158411;  VER 00158411;  VER-00158411
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5
InChIInChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38)
InChIKeyREQMZUHAMVOEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VER-00158411: A Potent Dual CHK1/CHK2 Checkpoint Kinase Inhibitor with Documented Preclinical Differentiation


VER-00158411 (also referred to as V158411 or VER-158411) is a synthetic small-molecule, ATP-competitive checkpoint kinase inhibitor that targets both CHK1 and CHK2 with low nanomolar potency [1]. As a dual inhibitor of core DNA damage response (DDR) kinases, it is primarily deployed in oncology research to abrogate cell cycle checkpoints, induce replication-associated DNA damage, and potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents [2]. The compound has been advanced to preclinical development with characterized pharmacokinetic properties and in vivo efficacy in human tumor xenograft models [3].

Why VER-00158411 Cannot Be Casually Substituted: Evidence of Divergent Functional Class Assignment Among CHK1 Inhibitors


CHK1 inhibitors are not a functionally interchangeable class. Published head-to-head cellular comparisons have established that distinct CHK1 inhibitors (e.g., V158411, LY2603618, ARRY-1A, MK-8776, GNE-900) segregate into separate functional classes based on their ability to induce robust DNA damage signaling (γH2AX, pChk1 S317, pRPA32) in the absence of exogenous genotoxic stress [1]. V158411 belongs to the class that elicits strong, sustained DNA damage induction, whereas other clinical-stage CHK1 inhibitors (e.g., MK-8776, GNE-900) fail to produce comparable pathway activation [1]. This class-level divergence—demonstrated within the same experimental system—means that selecting a CHK1 inhibitor solely by biochemical IC50 against CHK1 is insufficient to predict cellular pharmacodynamic response. The functional evidence below provides the quantitative, comparator-anchored differentiation required for informed scientific selection.

VER-00158411 Product-Specific Quantitative Evidence Guide: Comparator-Anchored Differentiation for Procurement Decisions


Biochemical Potency: VER-00158411 Exhibits Near-Equivalent Low Nanomolar IC50 Against Both CHK1 and CHK2, Differentiating from CHK1-Selective Comparators

VER-00158411 demonstrates potent, dual inhibition of CHK1 and CHK2 with IC50 values of 4.4 nM and 4.5 nM, respectively, in biochemical assays [1]. This near-equivalent dual potency contrasts with selective CHK1 inhibitors such as LY2603618 (rabusertib), which exhibits an IC50 of 7 nM against CHK1 but substantially weaker activity against CHK2 [2], and SAR-020106, which shows an IC50 of 13.3 nM against CHK1 with minimal CHK2 inhibition . The dual CHK1/CHK2 inhibition profile of VER-00158411 is more closely aligned with AZD7762, which demonstrates IC50 values of 5 nM against CHK1 and comparable potency against CHK2 in cell-free assays .

CHK1 inhibitor CHK2 inhibitor biochemical IC50

Kinase Selectivity: VER-00158411 Demonstrates >1,000-Fold Selectivity for CHK1 Over CDK1, Exceeding the Selectivity Window Reported for Clinical Comparators

VER-00158411 exhibits >1,000-fold selectivity for CHK1 over the closely related cyclin-dependent kinase CDK1, with CDK1 inhibition requiring concentrations exceeding 50,000 nM . This selectivity window substantially exceeds that reported for other CHK1 inhibitors. For comparison, MK-8776 (SCH 900776) and SRA737 inhibit CHK2 at concentrations only 10-fold higher than CHK1 inhibition [1], while LY2606368 (prexasertib) shows approximately 100-fold selectivity between CHK1 and CHK2 [1]. The magnitude of the CHK1-over-CDK1 selectivity for VER-00158411 (>1,000×) is particularly notable given the high sequence and structural homology between CHK1 and CDK1 within the ATP-binding pocket.

kinase selectivity CDK1 off-target profiling

Tumor-Type Sensitivity Differential: VER-00158411 Exhibits 16-Fold Greater Mean Potency in Leukemia/Lymphoma Lines Versus Lung Cancer Lines, Defining a Specific Cellular Sensitivity Profile

In a panel of human cancer cell lines, VER-00158411 demonstrated marked differential sensitivity across tumor types. Leukemia and lymphoma cell lines exhibited a mean GI50 of 0.17 μM, which was 16-fold lower (more potent) than the mean GI50 of 2.8 μM observed in colon cancer lines, and 40-fold lower than the mean GI50 of 6.9 μM in lung cancer lines [1]. This pronounced hematopoietic lineage sensitivity was not uniformly observed across all CHK1 inhibitors in the same study design, establishing a tumor-type-specific activity profile for VER-00158411 that is directly relevant to experimental model selection.

GI50 leukemia lymphoma

Target Engagement Selectivity in Cellular Context: VER-00158411 Inhibits Cellular CHK1 Autophosphorylation with 19-Fold Greater Potency Than CHK2 Autophosphorylation

In etoposide-treated cells, VER-00158411 reduced CHK1 autophosphorylation at Ser296 with a cellular IC50 of 48 nM, whereas inhibition of CHK2 autophosphorylation at Ser516 required a substantially higher concentration of 904 nM . This represents a 19-fold cellular selectivity window favoring CHK1 target engagement over CHK2 engagement, despite the compound's near-equivalent biochemical IC50 values (4.4 nM vs 4.5 nM) [1]. This cellular selectivity profile is mechanistically significant and may differ from comparators such as AZD7762, which is described as equally potent against CHK1 and CHK2 in biochemical assays but lacks published cellular target engagement IC50 data for direct comparison.

target engagement cellular pharmacodynamics CHK1 autophosphorylation

Functional Class Assignment: VER-00158411 Belongs to the γH2AX-Inducing Class of CHK1 Inhibitors, Distinct from Non-Inducing Clinical Comparators MK-8776 and GNE-900

In a direct comparative analysis of multiple CHK1 inhibitors within the same experimental system, VER-00158411 was classified alongside LY2603618 and ARRY-1A as an inhibitor that induces a strong increase in γH2AX-positive nuclei, pChk1 (S317), and pRPA32 (S4/S8) [1]. In contrast, MK-8776 (SCH 900776) and GNE-900 did not produce comparable DNA damage signaling [1]. This functional classification was established under identical assay conditions and demonstrates that VER-00158411 activates a distinct DNA damage response signature that is not shared by all CHK1 inhibitors, even those with similar biochemical potency profiles.

γH2AX DNA damage functional classification

In Vivo Pharmacokinetic Profile: VER-00158411 Demonstrates Multi-Species Plasma Exposure with Half-Life of 3.3 Hours in Dog, Rat, and Mouse Following Intravenous Administration

VER-00158411 exhibits consistent pharmacokinetic properties across preclinical species. Following a single 10 mg/kg intravenous dose, the compound achieved plasma AUC(last) values of 17,637 ng·h/mL in dog, 6,912 ng·h/mL in rat, and 7,099 ng·h/mL in mouse [1]. The terminal half-life (t1/2) was measured at 3.3 hours in all three species [1]. This multi-species PK characterization supports preclinical in vivo study design and dose scheduling, particularly for combination studies with chemotherapeutic agents where sustained target coverage is required. Comparative multi-species PK data for other CHK1 inhibitors (e.g., LY2603618, AZD7762) under identical dosing regimens are not readily available for direct quantitative comparison.

pharmacokinetics AUC half-life

VER-00158411 Best-Fit Research and Preclinical Application Scenarios Based on Documented Evidence


Hematologic Malignancy Models: Leukemia and Lymphoma Cell Line Studies

VER-00158411 is optimally deployed in leukemia and lymphoma cell line models, where the compound exhibits a mean GI50 of 0.17 μM—a 16-fold greater potency than in colon cancer lines (2.8 μM) and 40-fold greater than in lung cancer lines (6.9 μM) [1]. This lineage-specific sensitivity makes VER-00158411 particularly suitable for investigators studying CHK1 dependency in hematopoietic malignancies, including studies of single-agent activity or pharmacodynamic biomarker validation in acute leukemia or lymphoma models [1].

DNA Damage Response Mechanistic Studies Requiring Robust γH2AX Readouts

For experiments that rely on γH2AX, pChk1 (S317), or pRPA32 as quantitative readouts of DNA damage response activation, VER-00158411 is functionally validated to induce strong, S-phase-restricted increases in these markers [2]. This contrasts with CHK1 inhibitors such as MK-8776 and GNE-900, which fail to produce comparable signaling under identical conditions [2]. Researchers should select VER-00158411 when the experimental objective requires a CHK1 inhibitor that reliably triggers the γH2AX/pChk1/pRPA32 signaling axis for mechanistic interrogation of replication stress responses.

Chemotherapy Combination Studies with Gemcitabine, Irinotecan, or Camptothecin in p53-Deficient Tumor Models

VER-00158411 has been shown to potentiate the cytotoxicity of multiple chemotherapeutic agents—including gemcitabine, camptothecin, cisplatin, SN38, and irinotecan—in p53-deficient human tumor cell lines (GI50 range: 0.5–9.5 μM) and in human colon tumor xenograft models without increasing systemic toxicity [3]. The compound abrogates gemcitabine- and camptothecin-induced cell cycle checkpoints, resulting in the expected modulation of cell cycle proteins and increased cancer cell death [3]. This evidence positions VER-00158411 as a validated tool compound for combination therapy studies aimed at enhancing the efficacy of DNA-damaging agents.

CHK1-Selective Target Engagement Studies in Cellular Contexts

Despite near-equivalent biochemical potency against CHK1 (4.4 nM) and CHK2 (4.5 nM), VER-00158411 demonstrates 19-fold cellular selectivity for CHK1 target engagement (pChk1 S296 IC50 = 48 nM) over CHK2 engagement (pChk2 S516 IC50 = 904 nM) in etoposide-treated cells . This cellular selectivity profile makes VER-00158411 particularly valuable for studies requiring preferential CHK1 pathway inhibition while maintaining measurable CHK2 activity, enabling more nuanced pharmacodynamic analyses of checkpoint kinase signaling hierarchies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for VER-00158411

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.